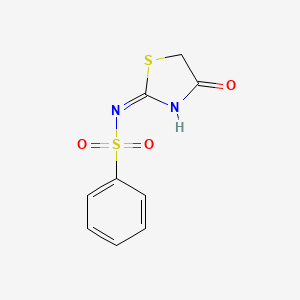
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Overview
Description
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. The optimal reaction conditions include heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide: Known for its antifungal properties.
Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate: Used in proteomics research.
Activated 2-methylidene-1,3-thiazolidin-4-ones: Utilized in the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines.
Uniqueness
What sets (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide apart from similar compounds is its unique combination of a thiazolidinone ring with a benzenesulfonamide group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-8-6-15-9(10-8)11-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCPXXFGDVDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NS(=O)(=O)C2=CC=CC=C2)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-39-3 | |
| Record name | N-(4,5-Dihydro-4-oxo-2-thiazolyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-2-[phenyl(1-phenylethyl)amino]acetamide](/img/structure/B1653258.png)
![1-hydroxy-N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1653259.png)

![methyl 3-oxo-2-{[6-(propan-2-yl)pyridin-2-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1653263.png)
![2-{[(2-Ethoxyethyl)sulfanyl]methyl}-5-nitro-1,3-benzoxazole](/img/structure/B1653264.png)
![4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1653267.png)
![Ethyl 3-{[(2,6-dimethylmorpholin-4-yl)sulfonyl]amino}-2-hydroxy-2-methylpropanoate](/img/structure/B1653268.png)
![2-methyl-5-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl}-1,3,4-oxadiazole](/img/structure/B1653269.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)
![N-[2-(prop-2-yn-1-yloxy)ethyl]cyclooctanamine](/img/structure/B1653274.png)
![N-(2-cyclohexylethyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1653275.png)
![5-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)morpholine-4-carbonyl]-1H-indazole](/img/structure/B1653276.png)
